2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride
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Overview
Description
2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride is a chemical compound known for its potential biological activity and various applications in scientific research. It is characterized by its unique molecular structure, which includes a phenoxyethyl group, an amino group, and a sulfonyl group attached to a benzenaminium chloride core.
Preparation Methods
The synthesis of 2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride typically involves multiple steps. One common synthetic route includes the reaction of 2-phenoxyethanol with a sulfonyl chloride derivative to form the intermediate sulfonate ester. This intermediate is then reacted with an amine to introduce the amino group, followed by the addition of benzenaminium chloride to complete the synthesis. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed in the presence of strong acids or bases, leading to the formation of sulfonic acids and amines
Scientific Research Applications
2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicinal Chemistry: Researchers utilize this compound to study its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride involves its interaction with specific molecular targets and pathways. The phenoxyethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride can be compared with similar compounds such as:
2-{[(2-Phenoxyethyl)amino]sulfonyl}benzoic acid: This compound lacks the benzenaminium chloride moiety, resulting in different chemical properties and biological activities.
2-{[(2-Phenoxyethyl)amino]sulfonyl}benzamide:
2-{[(2-Phenoxyethyl)amino]sulfonyl}benzene: This simpler structure lacks the amino and chloride groups, leading to distinct chemical behavior and uses
Properties
IUPAC Name |
[2-(2-phenoxyethylsulfamoyl)phenyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S.ClH/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWDVKDBADMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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